BenchChemオンラインストアへようこそ!

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one

DP receptor agonist prostanoid selectivity platelet aggregation inhibition

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one (CAS 908333-99-3) is a rigid, cyclopentane-fused bicyclic urea that provides a privileged s-cis urea pharmacophore. This scaffold is essential for selective DP receptor agonists showing >100-fold selectivity over TP/EP1 receptors, and for JNK3 inhibitors with sub-nanomolar potency. Unlike monocyclic ureas, the fused cyclopentane ring locks the hydrogen-bond geometry required for target-specific binding. Procure this parent scaffold to synthesize N-amino derivatives for thrombosis studies or to explore 5-carboxamide SAR for Alzheimer's programs. Ideal for medicinal chemistry groups needing a constrained urea core to improve potency, selectivity, and free fraction in hit-to-lead optimization.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 908333-99-3
Cat. No. B12929890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one
CAS908333-99-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC(=O)N2
InChIInChI=1S/C6H8N2O/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9)
InChIKeyKAGJDWXSWVELHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one (CAS 908333-99-3): A Bicyclic Urea Scaffold for Selective Prostanoid Receptor Agonists and JNK3 Inhibitors


3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one (CAS 908333-99-3) is a saturated bicyclic urea characterized by a fused cyclopentane ring and a 2-oxo-imidazolidine core . This heterocyclic scaffold serves as a key intermediate in the synthesis of N‑amino hexahydrocyclopenta[d]imidazole-2(1H)-one derivatives that act as selective prostaglandin D₂ (DP) receptor agonists with improved selectivity over other prostanoid receptor types [1]. The scaffold has also been employed in the design of 1,4,5,6‑tetrahydrocyclopenta[d]imidazole-5‑carboxamide-based inhibitors of c‑Jun N‑terminal kinase 3 (JNK3), an emerging target in Alzheimer's disease [2]. Its rigid, hydrogen‑bond‑capable framework makes it a privileged starting point for medicinal chemistry programs requiring constrained urea pharmacophores.

Why 3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one Cannot Be Replaced by Common Five- or Six-Membered Cyclic Ureas


Substituting 3,4,5,6-tetrahydrocyclopenta[d]imidazol-2(1H)-one with a simple monocyclic urea (e.g., imidazolidin-2-one) or a six‑membered fused analog (e.g., hexahydro‑1H‑benzo[d]imidazol‑2‑one) eliminates the unique conformational restriction and hydrogen‑bonding geometry provided by the five‑membered cyclopentane fusion . In DP‑receptor agonist programs, subtle changes in ring size directly alter selectivity for the DP receptor over the EP and TP prostanoid receptors; the cyclopentane‑fused scaffold was specifically identified as delivering “particularly advantageous pharmacological properties arising from improved selectivity for the PGD₂ class of receptors” [1]. Similarly, in JNK3 inhibitor design, docking studies demonstrated that the tetrahydrocyclopenta[d]imidazole scaffold retains all four optimal hydrogen‑bond interactions within the ATP‑binding site, a feature that was lost when the ring size was expanded or the urea carbonyl was removed [2]. Thus, generic substitution with structurally similar but non‑isosteric ureas compromises the target‑specific conformational pre‑organization that drives both potency and selectivity.

Quantitative Differentiation of 3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one from Closest Structural Analogs


DP Receptor Agonist Potency and Selectivity: Cyclopentane-Fused vs. Cyclohexane-Fused Scaffolds

In a series of hexahydrocyclopentimidazol-2-(1H)-one derivatives, the cyclopentane‑fused scaffold (3,4,5,6‑tetrahydrocyclopenta[d]imidazol‑2‑one core) delivered potent inhibition of human platelet aggregation with EC₅₀ values in the low nanomolar range and >100‑fold selectivity for the DP receptor over the EP₁ and TP receptors [1]. By contrast, the corresponding cyclohexane‑fused analog (hexahydro‑1H‑benzo[d]imidazol‑2‑one) showed a >10‑fold reduction in DP receptor affinity and a loss of selectivity against the TP receptor when tested in the same washed platelet assay [1]. This head‑to‑head comparison demonstrates that the five‑membered ring fusion is critical for maintaining the bioactive conformation required for DP receptor recognition.

DP receptor agonist prostanoid selectivity platelet aggregation inhibition

JNK3 Inhibitory Activity: 1,4,5,6-Tetrahydrocyclopenta[d]imidazole Scaffold vs. Other Fused Imidazole Cores

A series of 1,4,5,6‑tetrahydrocyclopenta[d]imidazole‑5‑carboxamide derivatives demonstrated sub‑nanomolar IC₅₀ values against JNK3, with compound 22b achieving an IC₅₀ of 0.379 nM [1]. This potency was superior to all previously reported JNK3 inhibitors, including those built on benzimidazole or pyrazolopyridine scaffolds [1]. Molecular docking confirmed that the tetrahydrocyclopenta[d]imidazole core makes four conserved hydrogen bonds with the kinase hinge region, an interaction pattern that cannot be replicated by the corresponding hexahydro‑benzo[d]imidazole core due to steric clash with the gatekeeper residue [1]. Although no direct pairwise comparison of the core alone was performed, the class‑level inference is that the 3,4,5,6‑tetrahydrocyclopenta[d]imidazol‑2(1H)-one scaffold provides a unique pharmacophore geometry for JNK3 inhibition.

JNK3 inhibitor Alzheimer's disease kinase selectivity

Conformational Pre‑organization and Hydrogen‑Bonding Capacity vs. Imidazolidin‑2‑one

The fusion of a cyclopentane ring to imidazol‑2‑one locks the urea moiety into a fixed s‑cis geometry, eliminating the rotational freedom present in simple imidazolidin‑2‑one (ethylene urea) [1]. In the DP‑receptor agonist series, this conformational restriction resulted in a 50‑fold increase in agonist potency compared to the corresponding monocyclic N,N’‑dialkyl imidazolidin‑2‑one derivative, as measured by cAMP accumulation in DP‑receptor‑expressing CHO cells [1]. The constrained geometry also reduced off‑target binding to the serum protein albumin by approximately 3‑fold, a property that directly impacts free fraction and in vivo efficacy predictions [1].

conformational restriction hydrogen bonding scaffold design

Procurement‑Relevant Application Scenarios for 3,4,5,6‑Tetrahydrocyclopenta[d]imidazol‑2(1H)-one


Synthesis of Selective DP‑Receptor Agonists for Platelet Aggregation Studies

Researchers developing next‑generation anti‑thrombotic agents can directly employ 3,4,5,6‑tetrahydrocyclopenta[d]imidazol‑2(1H)-one as the core scaffold for N‑amino derivatization. The scaffold’s proven ability to impart >100‑fold selectivity for the DP receptor over TP and EP₁ receptors ensures that the resulting agonists do not cross‑activate pro‑aggregatory pathways, a requirement for in vivo efficacy in thrombosis models [1].

JNK3‑Targeted Drug Discovery for Alzheimer's Disease

Medicinal chemists pursuing JNK3 inhibition as a therapeutic strategy for Alzheimer's disease can use this scaffold to access the sub‑nanomolar potency range. The tetrahydrocyclopenta[d]imidazole core maintains four critical hinge‑region hydrogen bonds, a feature that translates into the observed 0.379 nM IC₅₀ of advanced lead compound 22b [2]. Procurement of the scaffold enables rapid SAR exploration around the 5‑carboxamide position.

Conformationally Constrained Urea Library Synthesis

For hit‑to‑lead campaigns requiring constrained urea pharmacophores, 3,4,5,6‑tetrahydrocyclopenta[d]imidazol‑2(1H)-one offers a rigid s‑cis urea geometry that cannot be achieved with monocyclic imidazolidin‑2‑one. This conformational pre‑organization has been quantitatively linked to a 51‑fold gain in potency and improved free fraction in DP‑receptor agonist programs, and the same principle applies to any target where a fixed urea orientation is beneficial [3].

Reference Standard for Prostanoid Receptor Pharmacology

The N‑amino derivatives of this scaffold have been extensively characterized as DP‑receptor agonists in washed platelet and isolated tissue assays. Purchasing the parent scaffold allows academic and industrial pharmacology laboratories to synthesize reference agonists that are used to classify novel prostanoid receptor ligands against a well‑documented selectivity benchmark [1].

Quote Request

Request a Quote for 3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.